乙酰-L-蛋氨酸亚砜

描述

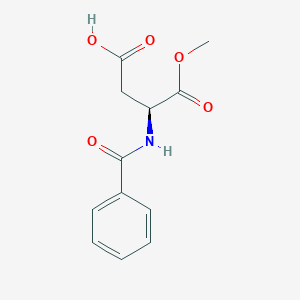

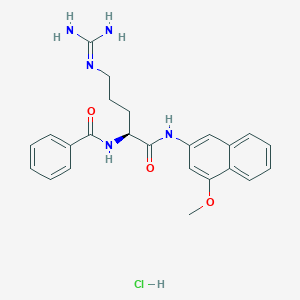

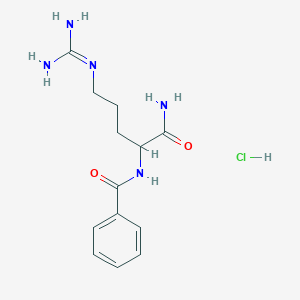

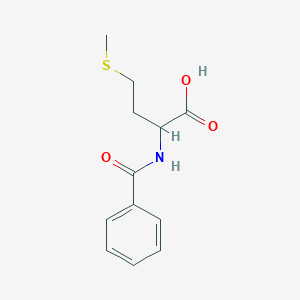

Acetyl-L-methionine sulfoxide is an endogenous sulfoxide-modified form of methionine . It is formed from L-methionine by oxidative damage and can be reduced back to L-methionine by methionine sulfoxide reductase A (MSRA) and MSRB . It appears as white crystals or crystalline powder .

Synthesis Analysis

The best-known and industrially operated process for the synthesis of Acetyl-L-methionine sulfoxide is the enzymatic conversion of dl-methionine after acetylation to the n-acetyl dl-methionine. Only the l-isomer is subsequently enzymatically converted by l-amino acylase to get the l-methionine .Molecular Structure Analysis

The molecular formula of Acetyl-L-methionine sulfoxide is CH3SCH2CH2CH(NHCOCH3)CO2H . Its molecular weight is 207.25 . The IUPAC name is (2S)-2-(acetylamino)-4-(methylsulfinyl)butanoic acid .Chemical Reactions Analysis

Acetyl-L-methionine sulfoxide can undergo solution phase peptide synthesis . It can also be selectively oxidized by [O=Fe IV-salen] oxidant species .Physical And Chemical Properties Analysis

Acetyl-L-methionine sulfoxide is an off-white powder . It has a melting point of 128-132 °C . It is soluble in methanol .科学研究应用

药物成分稳定性

该化合物可能在保护其他药物成分免受氧化方面发挥作用。 例如,它可以与其他化合物(如N-乙酰-DL-色氨酸)一起使用,以保护色氨酸和蛋氨酸等氨基酸免受氧化应激 .

氧化应激研究

蛋氨酸可逆氧化为蛋氨酸亚砜,并通过蛋氨酸亚砜还原酶 (MSR) 系统还原回来,这是研究的一个关键领域。 乙酰-L-蛋氨酸亚砜可用作研究该过程的模型化合物 .

抗氧化机制研究

已知蛋氨酸及其衍生物可以激活内源性抗氧化酶,如蛋氨酸亚砜还原酶 A/B,并有助于谷胱甘肽的生物合成。 乙酰-L-蛋氨酸亚砜可用于探索这些机制的研究 .

作用机制

Target of Action

It has been suggested that it may interact withN-acylamino acid racemase and Rhodopsin , which play crucial roles in various physiological processes.

Mode of Action

The exact mode of action of AC-MET(O)-OH is not well understood. It is believed to interact with its targets, leading to changes in their function. For instance, it may influence the activity of N-acylamino acid racemase, an enzyme involved in the metabolism of amino acids .

Biochemical Pathways

AC-MET(O)-OH may be involved in the N-terminal acetylation process, a prevalent protein modification in eukaryotes . This process is catalyzed by N-terminal acetyltransferases (NATs), which transfer the acetyl group from acetyl coenzyme A onto the free N-terminal α-amino group of their protein substrates .

Result of Action

It is suggested that it may have a role inregulating oxidative balance and mediating oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AC-MET(O)-OH. For instance, the plant growth conditions and the type and variety of Vitis genus significantly influence the composition and concentration of stilbenes in the shoots .

安全和危害

属性

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of oxidation of N-acetyl-ʟ-methionine by aqueous iodine?

A2: The oxidation of N-acetyl-ʟ-methionine (NAM) by aqueous iodine is a rapid process resulting in the formation of N-acetyl-l-methionine sulfoxide (NAMS=O) []. This reaction follows a 1:1 stoichiometric ratio, meaning one molecule of NAM reacts with one molecule of iodine to yield one molecule of NAMS=O. While rapid, the reaction can experience auto-inhibition due to the formation of triiodide (I3-), which is less reactive than aqueous iodine []. This reaction mechanism provides valuable insight into the reactivity and potential transformations of NAM in various chemical environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)